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pnu-176798

Antibacterial potency Gram-negative MIC Escherichia coli tolC

Researchers studying Gram-negative ribosomal inhibition often face potency gaps when using generic oxazolidinones like linezolid. PNU-176798, a fully synthetic azolylphenyl oxazolidinone bearing a unique 5-cyano-1,3-thiazol-2-yl substituent, directly addresses this limitation with a 14-fold improvement in EF-G-dependent translocation arrest (IC50 8 µM vs. 110 µM for linezolid) and an E. coli tolC MIC of 1.4 µM-17-fold lower than linezolid. - Pure competitive P-site binding kinetics (70S initiation IC50 32 µM) enable unambiguous mechanism-of-action deconvolution. - Optimized for cryo-EM structural trapping and pre-steady-state kinetic analyses of EF-G-catalyzed translocation. - Available in research-grade purity (≥98%) with flexible milligram-to-gram packaging and reliable global cold-chain logistics.

Molecular Formula C16H13FN4O3S
Molecular Weight 360.4 g/mol
Cat. No. B1365126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepnu-176798
Molecular FormulaC16H13FN4O3S
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)C3=NC=C(S3)C#N)F
InChIInChI=1S/C16H13FN4O3S/c1-9(22)19-6-11-8-21(16(23)24-11)10-2-3-13(14(17)4-10)15-20-7-12(5-18)25-15/h2-4,7,11H,6,8H2,1H3,(H,19,22)/t11-/m0/s1
InChIKeyFGUCVLMMGZZQBB-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PNU-176798 Procurement Guide: Oxazolidinone Antibiotic for Gram-Negative-Expanded Translocation Research


PNU-176798 (CAS 428861-91-0) is a fully synthetic nitrogen‑carbon‑linked (azolylphenyl)oxazolidinone antimicrobial agent that targets bacterial protein synthesis by competitively inhibiting fMet‑tRNA binding to the ribosomal P site [1]. It belongs to the same structural class as the marketed antibiotic linezolid (PNU‑100766) and the clinical candidate eperezolid (PNU‑140693), yet its unique 5‑cyano‑1,3‑thiazol‑2‑yl substituent imparts a markedly differentiated Gram‑negative potency profile that cannot be replicated by other in‑class oxazolidinones [1][2].

Why In‑Class Oxazolidinone Substitution Fails for Gram‑Negative Translocation Models: The PNU‑176798 Differentiation Case


Oxazolidinones are frequently regarded as a homogeneous class of Gram‑positive protein synthesis inhibitors; however, PNU‑176798 demonstrates that subtle heterocyclic modifications produce large quantitative shifts in Gram‑negative translational blockade. Direct ribosomal initiation‑complex and translocation assays have confirmed that replacing the morpholine ring of linezolid with a carbon‑bound 5‑cyano‑1,3‑thiazol‑2‑yl moiety yields an approximately 9‑fold gain in cell‑free translation inhibition and a roughly 14‑fold improvement in EF‑G‑dependent translocation arrest [1]. Consequently, procuring generic oxazolidinones such as linezolid or eperezolid for mechanistic work on Gram‑negative ribosomes or for structure‑activity relationship (SAR) studies in azolylphenyl series would fail to replicate the potency and the competitive inhibition kinetics documented for PNU‑176798 [1][2].

PNU‑176798 Quantitative Differentiation Evidence: Head‑to‑Head Ribosomal Inhibition vs. Linezolid and Eperezolid


E. coli MIC: PNU‑176798 Is 17‑Fold More Potent Than Linezolid in Gram‑Negative TolC‑Knockout Assay

PNU‑176798 exhibits a minimum inhibitory concentration (MIC) of 1.4 µM against an Escherichia coli tolC knockout strain, compared with 24 µM for linezolid (PNU‑100766) and 6 µM for eperezolid (PNU‑140693) measured in the same assay system [1]. The 17‑fold differential over linezolid directly reflects the contribution of the 5‑cyano‑1,3‑thiazol‑2‑yl substituent to outer‑membrane penetration and target engagement in Gram‑negative organisms [1][2].

Antibacterial potency Gram-negative MIC Escherichia coli tolC

Cell‑Free Translation Inhibition: PNU‑176798 (IC50 0.53 µM) Is 9‑Fold More Active Than Linezolid (IC50 4.7 µM)

In an E. coli S30 cell‑free translation system, PNU‑176798 inhibited polypeptide synthesis with an IC50 of 0.53 µM, while linezolid (PNU‑100766) required 4.7 µM and eperezolid (PNU‑140693) required 1.74 µM to achieve the same level of inhibition [1]. The 8.9‑fold potency advantage over linezolid confirms that the thiazolyl‑cyano substitution improves intrinsic ribosomal target engagement independently of whole‑cell permeability factors [1].

Translation inhibition Cell-free assay E. coli S30 extract

70S Initiation Complex Inhibition: PNU‑176798 (IC50 32 µM) Achieves 4.8‑Fold Superiority Over Linezolid (IC50 152 µM)

PNU‑176798 blocked formation of the 70S initiation complex (fMet‑tRNA bound to ribosomes) with an IC50 of 32 µM, whereas linezolid required 152 µM; eperezolid did not reach 50% inhibition in this assay [1]. The inhibition was competitive with respect to fMet‑tRNA concentration, with the apparent Km increasing from ~0.1 µM (no drug) to 0.8 µM in the presence of 66 µM PNU‑176798 [1].

70S initiation complex fMet-tRNA binding ribosomal P site

EF‑G‑Mediated Translocation Arrest: PNU‑176798 (IC50 8 µM) Is 14‑Fold More Potent Than Linezolid (IC50 110 µM)

The most pronounced differential effect was observed in EF‑G‑dependent translocation of fMet‑tRNA from the A site to the P site, where PNU‑176798 demonstrated an IC50 of 8 µM compared with 110 µM for linezolid and 41 µM for eperezolid [1]. This 13.75‑fold advantage over linezolid represents the largest quantitative differentiation among all measured endpoints and strongly implicates the thiazolyl‑cyano substitution in perturbing the translocation step [1].

EF-G translocation ribosomal translocation oxazolidinone mechanism

Competitive Inhibition Kinetics at the Ribosomal P Site Confirms Reversible, fMet‑tRNA‑Competitive Binding Mode

Lineweaver‑Burk analysis of fMet‑puromycin formation demonstrated that PNU‑176798 acts as a competitive inhibitor with respect to fMet‑tRNA substrate binding [1]. At 66 µM PNU‑176798, the Km for fMet‑tRNA increased from approximately 0.1 µM (no‑drug control) to 0.8 µM, while Vmax remained essentially unchanged, confirming pure competitive kinetics at the ribosomal P site [1]. In contrast, the published kinetic parameters for linezolid in analogous systems show a mixed or non‑competitive component, suggesting that PNU‑176798 provides a cleaner pharmacological tool for P‑site competition studies [1].

Competitive inhibition Lineweaver-Burk kinetics ribosomal P site

Structural Rationale: 5‑Cyano‑1,3‑thiazol‑2‑yl Substituent Uniquely Expands Gram‑Negative Spectrum Relative to Unsubstituted Azole and Morpholine Congeners

In a systematic SAR campaign, Genin et al. (2000) established that incorporating a cyano group on nitrogen‑carbon‑linked azolylphenyl oxazolidinones dramatically improves in vitro antibacterial activity against both Gram‑positive and fastidious Gram‑negative organisms (Haemophilus influenzae and Moraxella catarrhalis) [1]. Among surveyed azole systems, the thiazolyl scaffold bearing a cyano substituent (as in PNU‑176798) was specifically noted for conferring 'interesting antibacterial activity in vitro and in vivo' when compared to unsubstituted pyrrolyl, pyrazolyl, imidazolyl, triazolyl, and tetrazolyl analogues, which showed poor Gram‑negative coverage [1]. This class‑level SAR positions PNU‑176798 as a key reference compound for the thiazolyl‑cyano pharmacophore within the broader azolylphenyl oxazolidinone series.

Structure-activity relationship Gram-negative spectrum azole oxazolidinones

PNU‑176798 Best‑Fit Research and Industrial Application Scenarios: From Ribosome Biochemistry to Gram‑Negative Drug Discovery


Ribosomal Translocation Biochemistry and Cryo‑EM Structural Studies

PNU‑176798's 14‑fold superior translocation inhibition (IC50 8 µM vs. 110 µM for linezolid) and its pure competitive P‑site binding kinetics make it the optimal oxazolidinone probe for pre‑steady‑state kinetic analyses of EF‑G‑catalyzed translocation and for trapping ribosome‑oxazolidinone complexes in cryo‑electron microscopy structural studies [1].

Gram‑Negative Antibacterial Screening Cascades and SAR Triage

With an E. coli tolC MIC of 1.4 µM—17‑fold lower than linezolid—PNU‑176798 is the preferred reference compound for Gram‑negative screening cascades and for establishing SAR around the thiazolyl‑cyano pharmacophore in azolylphenyl oxazolidinone lead optimization programs [1][2].

70S Initiation Complex Assays for Antibiotic Mechanism‑of‑Action Deconvolution

Unlike linezolid (IC50 152 µM) or eperezolid (no measurable IC50), PNU‑176798 inhibits 70S initiation complex formation with a robust IC50 of 32 µM, enabling unambiguous discrimination between initiation‑specific and elongation‑specific ribosomal inhibitors in phenotypic mechanism‑of‑action deconvolution workflows [1].

Medicinal Chemistry Benchmarking for Next‑Generation Gram‑Negative Oxazolidinones

The 5‑cyano‑1,3‑thiazol‑2‑yl moiety of PNU‑176798 represents a key structural benchmark within the nitrogen‑carbon‑linked azolylphenyl oxazolidinone series, providing a defined reference point for synthetic efforts aimed at improving Gram‑negative spectrum while preserving ribosomal target engagement [2].

Technical Documentation Hub

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